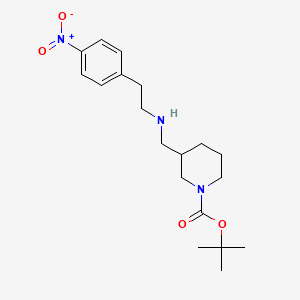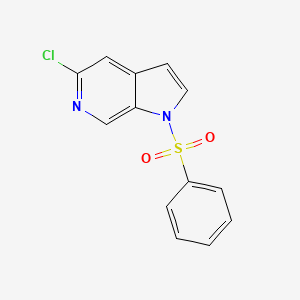
5-Chloro-1-(phenylsulfonyl)-6-azaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(phenylsulfonyl)-6-azaindole is a chemical compound that belongs to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring This compound is characterized by the presence of a chlorine atom at the 5-position and a phenylsulfonyl group at the 1-position of the azaindole ring
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for 5-Chloro-1-(phenylsulfonyl)-6-azaindole.
Mode of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that modulates these biological activities.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, and more .
Pharmacokinetics
The compound’s molecular weight of 29274 suggests it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
These could potentially include modulation of receptor activity, inhibition of enzymatic processes, alteration of gene expression, disruption of cell signaling pathways, and more .
生化分析
Biochemical Properties
5-Chloro-1-(phenylsulfonyl)-6-azaindole, as an indole derivative, is known to interact with multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5-chloroindole and phenylsulfonyl chloride.
Nitration and Reduction: The 5-chloroindole undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Sulfonylation: The amino group is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group at the 1-position.
Cyclization: The final step involves cyclization to form the azaindole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
5-Chloro-1-(phenylsulfonyl)-6-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phenylsulfonyl group or the azaindole ring.
Substitution: The chlorine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position.
科学研究应用
5-Chloro-1-(phenylsulfonyl)-6-azaindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar Compounds
5-Chloro-1-(phenylsulfonyl)-indole: Similar structure but lacks the nitrogen atom in the indole ring.
6-Azaindole: Lacks the chlorine and phenylsulfonyl groups but shares the azaindole core structure.
5-Chloroindole: Similar structure but lacks the phenylsulfonyl group.
Uniqueness
5-Chloro-1-(phenylsulfonyl)-6-azaindole is unique due to the combination of the chlorine atom, phenylsulfonyl group, and azaindole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
属性
IUPAC Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBQYNZEQUKKLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

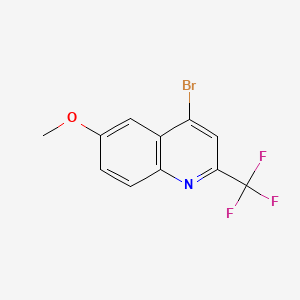
![[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B597982.png)
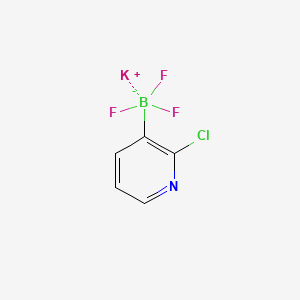
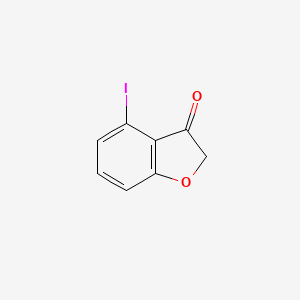
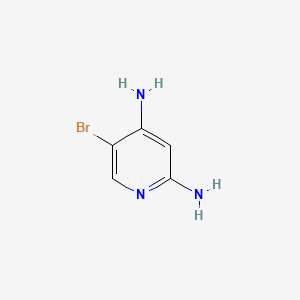
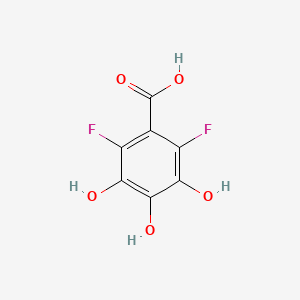
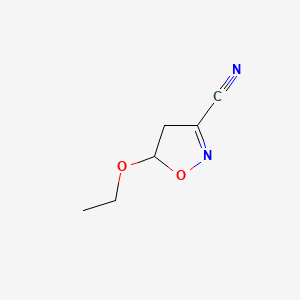
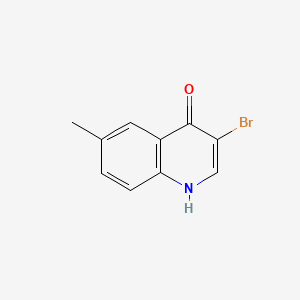
![2-Propenoicacid,3-[2-(1-methylethyl)cyclopropyl]-,methylester,[1alpha(E),2bta]-(9CI)](/img/new.no-structure.jpg)
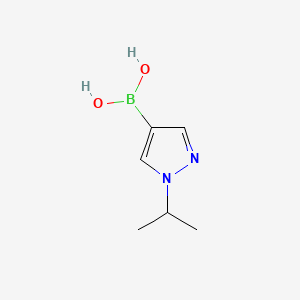
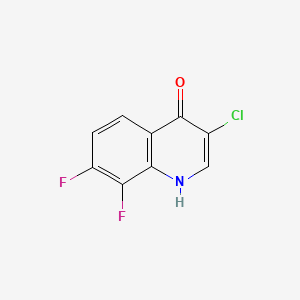
![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)
